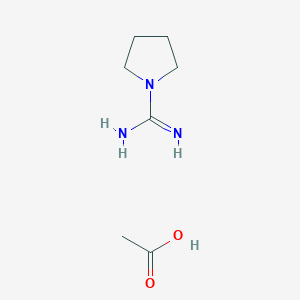

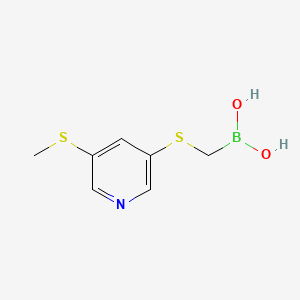

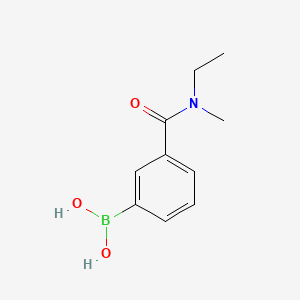

![molecular formula C10H11ClN2O5S B1418499 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid CAS No. 1155505-13-7](/img/structure/B1418499.png)

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid

説明

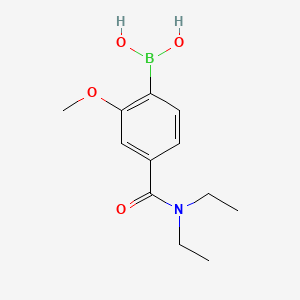

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.73 g/mol . It is commonly known as BSA or ACES and is often used as a zwitterionic buffer in biomedical research.

Molecular Structure Analysis

The InChI code for 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is 1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16). This code provides a detailed description of the molecule’s structure, including the positions of the chlorobenzenesulfonyl and acetamido groups .科学的研究の応用

Chemical Synthesis and Modification

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid and its derivatives play a significant role in the chemical synthesis of various compounds. A method involving the chloroamidation of olefins with this reagent system produces 2-chloro-1-acetamido sugars, which are then converted into free amino derivatives and various glycopeptides. These derivatives are notable for their potential as anticancer agents against specific brain tumor cell lines, while showing reduced cytotoxicity against normal cells (Rawal et al., 2007). Additionally, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various compounds leads to the formation of heteroaryl sulfanyl acetamides, which are converted into pyridin-2(1H)-ones, indicating its use in synthesizing complex heterocyclic compounds (Savchenko et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound and its derivatives have been utilized for designing and synthesizing new drugs. For instance, derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have been synthesized and investigated for their potential anti-inflammatory properties. The study of these derivatives has led to the discovery of compounds with significant anti-inflammatory activity (El-Messery et al., 2012). Furthermore, the compound has been used in the synthesis of acetamide derivatives, which were evaluated for their analgesic activities, indicating its versatility in drug development (Kaplancıklı et al., 2012).

Biological and Antifungal Applications

The derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have also been explored for their biological activities. A study conducted on acetamides synthesized from benzo[d]thiazol-2-amine showed significant antifungal activity, demonstrating the potential of these compounds in treating fungal infections (Bepary et al., 2021).

Imaging and Diagnostic Applications

The compound's derivatives have found applications in imaging and diagnostics as well. For instance, N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This highlights its potential in rapid, non-invasive diagnostic techniques (Flavell et al., 2015).

作用機序

The mechanism of action of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is not specified in the literature I retrieved. As a zwitterionic buffer, it likely plays a role in maintaining pH in biological systems.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-[[2-[(2-chlorophenyl)sulfonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVDPIKIVABTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。